molecular formula C24H21NO B3492457 N-(2,4-dimethylphenyl)-2,3-diphenylcycloprop-2-ene-1-carboxamide

N-(2,4-dimethylphenyl)-2,3-diphenylcycloprop-2-ene-1-carboxamide

Cat. No.: B3492457
M. Wt: 339.4 g/mol
InChI Key: XZKDHISVQOWYGM-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2,3-diphenylcycloprop-2-ene-1-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclopropene ring, which is a highly strained and reactive structure, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2,3-diphenylcycloprop-2-ene-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-dimethylphenylamine with diphenylacetylene under specific conditions to form the cyclopropene ring. This reaction often requires the use of a strong base, such as sodium hydride, and is conducted under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2,3-diphenylcycloprop-2-ene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding cyclopropane derivative.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Cyclopropane derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2,3-diphenylcycloprop-2-ene-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity of cyclopropene rings and their derivatives.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of advanced materials and polymers due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2,3-diphenylcycloprop-2-ene-1-carboxamide involves its interaction with specific molecular targets. The compound’s cyclopropene ring can interact with enzymes and receptors, leading to various biological effects. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound’s aromatic rings can participate in π-π interactions with other aromatic systems, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)formamide
  • 2,4-dimethylaniline
  • Diphenylcyclopropene

Uniqueness

N-(2,4-dimethylphenyl)-2,3-diphenylcycloprop-2-ene-1-carboxamide is unique due to its combination of a cyclopropene ring and multiple aromatic rings. This structural arrangement imparts distinct reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2,3-diphenylcycloprop-2-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO/c1-16-13-14-20(17(2)15-16)25-24(26)23-21(18-9-5-3-6-10-18)22(23)19-11-7-4-8-12-19/h3-15,23H,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKDHISVQOWYGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,4-dimethylphenyl)-2,3-diphenylcycloprop-2-ene-1-carboxamide
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N-(2,4-dimethylphenyl)-2,3-diphenylcycloprop-2-ene-1-carboxamide
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N-(2,4-dimethylphenyl)-2,3-diphenylcycloprop-2-ene-1-carboxamide

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